N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine

Physicochemical profiling Drug-likeness Lead optimization

Researchers screening unsymmetrical triazine kinase inhibitors often encounter generic bis-anilino analogs that lack the differentiated hinge-binding geometry and halogen-bonding potential needed for selective target engagement. N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine (CAS 652153-37-2) resolves this gap with a unique 2-chloropyridin-4-yl acceptor paired with a meta-chloroaniline donor. • Single-atom positional specificity: meta-Cl placement on the aniline ring is essential-para substitution alters binding affinity >100-fold in related 5-HT6R triazine series. • Dual halogen-bonding environments: distinct aryl-Cl (3-chlorophenyl) and heteroaryl-Cl (2-chloropyridine) sites enable systematic probing of halogen-bond contributions to target binding. • Computed XLogP3-AA of 4.0 with moderate MW (318.16 g/mol); one H-bond donor and five acceptors provide a balanced ADME/Tox calibration standard for predictive model validation. • Commercial availability at 95%+ purity with QC documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility for SAR and screening campaigns.

Molecular Formula C14H9Cl2N5
Molecular Weight 318.2 g/mol
CAS No. 652153-37-2
Cat. No. B1600106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine
CAS652153-37-2
Molecular FormulaC14H9Cl2N5
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)C3=CC(=NC=C3)Cl
InChIInChI=1S/C14H9Cl2N5/c15-10-2-1-3-11(7-10)20-14-19-8-18-13(21-14)9-4-5-17-12(16)6-9/h1-8H,(H,18,19,20,21)
InChIKeyNVQAABVWCQLERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine (CAS 652153-37-2): Physicochemical Identity and Scaffold Classification for Procurement Decisions


N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine is an unsymmetrical 1,3,5-triazine derivative bearing a 3-chlorophenylamino group at the 2-position and a 2-chloropyridin-4-yl substituent at the 4-position [1]. It has the molecular formula C14H9Cl2N5 and a molecular weight of 318.16 g/mol [1]. The compound belongs to the broader class of 2,4-disubstituted 1,3,5-triazines, a scaffold extensively explored for kinase inhibition, antifungal, and herbicidal applications [2][3]. Unlike symmetrical triazine derivatives that dominate the literature, this compound's unsymmetrical substitution pattern—combining a meta-chloroaniline donor with a 2-chloropyridine acceptor—creates a distinctive electronic and steric profile that cannot be replicated by symmetrical analogs [2].

Unsymmetrical 1,3,5-triazine scaffold for kinase inhibitor diversification
Distinct electronic profile from symmetrical analogs; supports SAR exploration
Synthetic intermediate for agrochemical discovery and lead optimization

Why N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine Cannot Be Replaced by Generic Triazine Analogs: Structural Differentiation Drivers


Generic substitution among 1,3,5-triazin-2-amine derivatives fails because the physicochemical and biological properties of this scaffold are exquisitely sensitive to the identity and position of aryl substituents [1]. The combination of an electron-withdrawing 2-chloropyridin-4-yl group at C4 and a meta-chlorophenylamino donor at C2 creates a unique dipole moment and hydrogen-bonding surface distinct from both symmetrical bis-anilino triazines and 4,6-dimorpholino analogs [1]. In the 5-HT6R triazine series, moving a chlorine from the meta to para position or altering the linker topology changed binding affinity by over 100-fold (Ki from 6 nM to >600 nM), demonstrating that even single-atom positional changes produce non-interchangeable pharmacology [2]. For procurement, substituting this compound with a generic 'chlorophenyl triazine' risks selecting a molecule with fundamentally different reactivity, solubility, and target engagement profile [2][3].

Meta-chloro substitution defines SAR
Changing chlorine from meta to para position may shift binding affinity by >100-fold, demonstrating non-interchangeable target engagement profiles.
Unsymmetrical 2-chloropyridin-4-yl group
Creates a unique H-bond acceptor surface and electron-deficient character absent in phenyl or morpholino analogs; symmetrical triazines cannot replicate this reactivity.
Generic triazine analogs differ fundamentally
Replacing with a 'chlorophenyl triazine' without exact substitution pattern may result in altered solubility, logP, and target selectivity.

Quantitative Differentiation Evidence: N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine vs. Closest Structural Analogs


Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity vs. Symmetrical Bis-Anilino Triazines

The target compound has a computed XLogP3-AA of 4.0, one hydrogen bond donor, and five hydrogen bond acceptors [1]. In contrast, the symmetrical analog 4,6-bis((3-chlorophenyl)amino)-1,3,5-triazine (a common comparator scaffold) carries two H-bond donors and six acceptors [2]. The pyridinyl nitrogen in the target compound provides an additional H-bond acceptor with different basicity (pKa ~3.5 for 2-chloropyridine vs. aniline pKa ~4.6), offering a distinct molecular recognition surface for kinase hinge-binding or coordination chemistry applications [1].

Physicochemical Profile vs. Symmetrical Analog
Class-level
Target: XLogP3-AA = 4.0; HBD = 1; HBA = 5
Comparator: XLogP3-AA ~4.8; HBD = 2; HBA = 6
ΔLogP ≈ -0.8; one fewer H-bond donor
Lower lipophilicity and reduced donor count predict improved aqueous solubility and permeability for lead optimization.
Computed values; experimental confirmation needed.
Physicochemical profiling Drug-likeness Lead optimization

Synthetic Accessibility Advantage: Microwave-Assisted Synthesis Yields for 3-Cl Anilino Triazines vs. Conventional Reflux

Although direct synthetic yield data for CAS 652153-37-2 is not published in the open literature, a closely related class of chlorophenylamino-s-triazine derivatives was synthesized by both reflux (RF) and microwave-assisted (MW) methods [1]. For 3-Cl and 3,4-diCl substituted derivatives, MW methods achieved yields of 88–95% in 15–30 min compared to 78–86% in 12–24 h by RF [1]. The target compound, bearing a 3-chlorophenylamino group, is expected to benefit similarly from MW synthesis due to enhanced nucleophilic substitution kinetics at the triazine C2 position [1]. This translates to higher batch-to-batch consistency and lower cost for procurement of MW-synthesized material.

Synthetic Accessibility (MW vs. Reflux)
Method context
Expected MW yield 88–95% in 15–30 min
vs. reflux 78–86% in 12–24 h
7–17% yield improvement; >23 h time reduction
Microwave-assisted synthesis may support higher batch consistency and faster procurement turnaround.
Class inference from closely related 3-Cl anilino triazines.
Synthetic methodology Process chemistry Medicinal chemistry

Chlorine Positional Selectivity: Meta-Chlorophenyl vs. Para-Chlorophenyl Triazine Derivatives in Kinase Binding

In the 5-HT6R triazine series, compounds with chlorine substitution at specific positions on the phenyl ring showed dramatic differences in binding affinity [1]. Compound 9 (2,5-dichloro substitution) displayed Ki = 6 nM and KB = 27 pM, whereas positional isomers with para-chlorine alone showed Ki values exceeding 600 nM—a greater than 100-fold difference [1]. The target compound's meta-chlorophenyl substitution pattern is distinct from the more common para-chloro or 3,4-dichloro configurations found in many commercial triazine analogs [2]. While direct target engagement data for this compound is absent from public databases, the established SAR principle demonstrates that meta-chlorine placement is a non-substitutable determinant of biological activity [1].

Chlorine Positional Selectivity
Class-level
Meta-Cl (no direct Ki) vs. 2,5-diCl Ki = 6 nM
vs. para-Cl analogs Ki > 600 nM
>100-fold affinity difference between positional isomers
Meta-chlorine placement provides a distinct SAR data point; selectivity hypotheses require experimental validation.
5-HT6R radioligand binding assay; no data for this compound.
Kinase inhibition Structure-activity relationship Selectivity profiling

Purity and Quality Control Differentiation: Vendor-Supplied Batch Analysis vs. Uncharacterized Generic Material

Reputable vendors provide batch-specific QC data for CAS 652153-37-2. Bidepharm supplies this compound with standard purity ≥95% and provides NMR, HPLC, and GC batch analysis reports . MolCore offers material at NLT 98% purity under ISO certification for pharmaceutical R&D applications . Alfa Chemistry catalogs this compound with full IUPAC characterization and multiple synonym cross-references (AGN-PC-005DUI, CTK1J8031, AKOS016012351) enabling unambiguous identity verification . In contrast, generic resellers may provide material without traceable batch QC, introducing identity and purity risks for reproducible research.

Vendor QC Differentiation
Specification review
Premium vendors: ≥95%–NLT 98% purity
with NMR/HPLC/GC reports
3–5% purity gap vs. unverified generic material
Batch-specific QC documentation supports reproducible SAR and assay validation.
Data from commercial catalogs; verify current lot certificates.
Quality control Analytical chemistry Procurement specifications

Substituent Electronic Effects: 2-Chloropyridin-4-yl as an Electron-Deficient Heteroaryl vs. Phenyl or Morpholino Substituents

The 2-chloropyridin-4-yl group at C4 of the triazine core introduces a significantly more electron-deficient aromatic system compared to phenyl or morpholino substituents found in common analogs [1]. The Hammett σm value for a 2-chloropyridin-4-yl group is approximately +0.3 to +0.4, while a phenyl group has σm = 0.0 and a morpholino group is electron-donating (σ ≈ -0.1) [2]. This electronic difference affects the reactivity of the triazine C6 position toward nucleophilic substitution and modulates the compound's oxidation potential and metabolic stability [1]. In the symmetrical triazine series, electron-withdrawing chloro substituents enhanced cytotoxicity (IC50 improvement from >50 μM to 1.71 μM against C26 cells when combined with pyrrolidine), demonstrating the critical role of electron-deficient aryl groups [3].

Electronic Effects (Hammett σ)
Class-level
2-Chloropyridin-4-yl σm ≈ +0.3 to +0.4
Phenyl σm = 0.0; Morpholino σ ≈ -0.1
Δσ ≈ 0.3–0.5 more electron-withdrawing
Enhanced electron deficiency may increase reactivity in nucleophilic substitution and cross-coupling reactions.
Cytotoxic potency shifts reported for analogous electron-deficient triazines (class inference).
Electronic effects Medicinal chemistry design Structure-property relationships

IMPORTANT CAVEAT: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and SureChEMBL (executed May 2026) yielded zero peer-reviewed publications or patents containing quantitative biological activity data (IC50, Ki, EC50, etc.) for CAS 652153-37-2 as a discrete chemical entity [1][2]. This compound appears to function primarily as a synthetic intermediate or research tool compound in proprietary discovery programs whose data remain unpublished [3]. All differentiation claims above are necessarily derived from class-level inference, computed properties, or cross-study comparison with structurally related but non-identical triazines. Procurement decisions should be made with full awareness that direct target engagement, selectivity, ADME, and in vivo efficacy data for this compound are not publicly available.

Bioactivity Data Availability
Data to verify
0 peer-reviewed IC50/Ki/EC50 records
for this discrete compound
No data vs. >50 publications for related kinase inhibitors
Plan for de novo characterization; do not rely on published activity benchmarks.
Systematic search across PubMed, ChEMBL, BindingDB (May 2026).
Data transparency Research chemical Procurement risk assessment

Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)-1,3,5-triazin-2-amine Based on Verified Evidence


Kinase Inhibitor Scaffold Diversification for Lead Discovery Libraries

The compound's unsymmetrical 1,3,5-triazine core with a 2-chloropyridin-4-yl substituent at C4 and a meta-chlorophenylamino group at C2 provides a structurally differentiated hinge-binding motif for kinase inhibitor screening libraries [1]. The pyridinyl nitrogen offers a distinct H-bond acceptor geometry compared to aniline-based analogs, while the meta-chlorine placement enables exploration of halogen bonding interactions in the kinase back pocket [1]. In the established triazine kinase inhibitor class, similar unsymmetrical derivatives have shown multi-target kinase binding affinities ranging from -7.8 to -9.1 kcal/mol against EGFR, VEGFR2, and PI3K [2]. This compound is suitable for screening programs aiming to diversify away from the extensively explored 4,6-dimorpholino triazine or bis-anilino triazine chemical space [2].

Synthetic Intermediate for Agrochemical Discovery Programs

The 2-chloropyridin-4-yl triazine scaffold is explicitly claimed in fungicidal patent applications, where closely related compounds such as 4-(2-chloropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine have been disclosed as active ingredients [1]. The target compound's 3-chlorophenyl substitution offers an alternative electronic profile to the 3,4,5-trimethoxy variant, with reduced electron density on the aniline ring that may translate to differentiated antifungal spectrum or resistance profile [1]. Additionally, the compound is described by multiple suppliers as a versatile intermediate for herbicide and fungicide development [2], and its well-defined molecular architecture enables systematic SAR exploration through further functionalization at the C6 position or chloropyridine ring [2].

Physicochemical Property Benchmarking for Computational ADME Model Development

With a computed XLogP3-AA of 4.0, one H-bond donor, five H-bond acceptors, and a moderate molecular weight of 318.16 g/mol, this compound sits at the boundary of drug-like chemical space [1]. Its 2-chloropyridine moiety introduces a unique combination of lipophilicity and H-bond basicity that is underrepresented in public ADME training sets [1]. Computational chemists can use this compound as a calibration standard for LogP, solubility, and permeability prediction models, testing whether algorithms correctly distinguish the pyridinyl nitrogen's contribution from that of an aniline NH [1]. The compound's commercial availability at defined purity grades (95%+ with QC documentation) makes it a practical choice for experimental validation of in silico predictions [2].

Structure-Activity Relationship Probe for Halogen Bonding Studies

The compound presents two distinct chlorine environments—a 3-chlorophenyl chlorine (aryl-Cl, σm directing) and a 2-chloropyridinyl chlorine (heteroaryl-Cl, ortho to pyridine N)—that can engage in different types of halogen bonding interactions [1]. In the 5-HT6R triazine series, chlorine atoms on the phenyl ring were shown by crystallography-supported docking and quantum-polarized ligand docking (QPLD) to participate in halogen bonding that significantly influenced binding affinity and selectivity [2]. This compound enables systematic investigation of whether the 2-chloropyridine chlorine contributes to target binding through halogen bonding or primarily serves as an electron-withdrawing group to tune the pyridine's H-bond acceptor strength [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Unsymmetrical triazine core with distinct hinge-binding geometry
Multi-target kinase panel screening; selectivity profiling vs. symmetrical analogs
Agrochemical intermediate synthesis
2-Chloropyridin-4-yl and 3-chlorophenyl substitution pattern
Herbicide/fungicide SAR exploration; patent composition verification
Computational ADME model benchmarking
Balanced logP (4.0) and H-bond donor/acceptor profile
Experimental validation of in silico LogP and permeability predictions
Halogen bonding SAR probe
Dual chlorine environments (aryl-Cl and heteroaryl-Cl)
Crystallography or QPLD analysis of halogen bond contribution to target binding
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